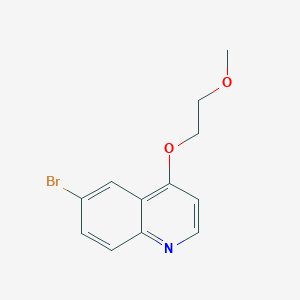
6-Bromo-4-(2-methoxyethoxy)quinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-4-(2-methoxyethoxy)quinoline is a chemical compound with the molecular formula C12H12BrNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. Quinoline and its derivatives are known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(2-methoxyethoxy)quinoline typically involves the bromination of quinoline derivatives. One common method is the bromination of 4-(2-methoxyethoxy)quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
6-Bromo-4-(2-methoxyethoxy)quinoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of 4-(2-methoxyethoxy)quinoline.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted quinolines depending on the nucleophile used.
Oxidation Reactions: Quinoline N-oxides are the major products.
Reduction Reactions: 4-(2-methoxyethoxy)quinoline is formed.
科学的研究の応用
6-Bromo-4-(2-methoxyethoxy)quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anticancer, antiviral, and antibacterial compounds.
Synthetic Organic Chemistry: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Chemistry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Bromo-4-(2-methoxyethoxy)quinoline involves its interaction with various molecular targets. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The quinoline moiety can intercalate into DNA, disrupting its function and leading to potential anticancer activity .
類似化合物との比較
Similar Compounds
6-Bromoquinoline: Similar in structure but lacks the 2-methoxyethoxy group.
4-(2-Methoxyethoxy)quinoline: Similar but lacks the bromine atom.
6-Bromo-4-hydroxyquinoline: Contains a hydroxyl group instead of the 2-methoxyethoxy group.
Uniqueness
6-Bromo-4-(2-methoxyethoxy)quinoline is unique due to the presence of both the bromine atom and the 2-methoxyethoxy group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .
特性
分子式 |
C12H12BrNO2 |
|---|---|
分子量 |
282.13 g/mol |
IUPAC名 |
6-bromo-4-(2-methoxyethoxy)quinoline |
InChI |
InChI=1S/C12H12BrNO2/c1-15-6-7-16-12-4-5-14-11-3-2-9(13)8-10(11)12/h2-5,8H,6-7H2,1H3 |
InChIキー |
YBKLQORNMJRAJB-UHFFFAOYSA-N |
正規SMILES |
COCCOC1=C2C=C(C=CC2=NC=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl N-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]carbamate](/img/structure/B13884207.png)
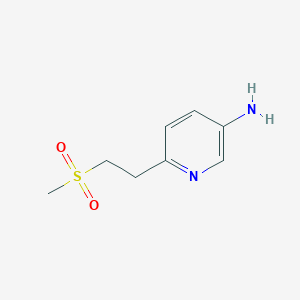
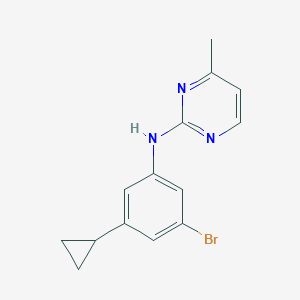
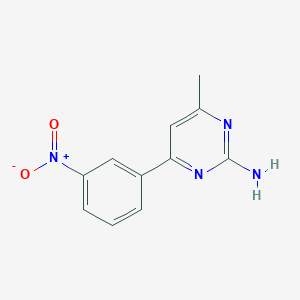

![B-[5-(cyanomethyl)-3-thienyl]Boronic acid](/img/structure/B13884233.png)
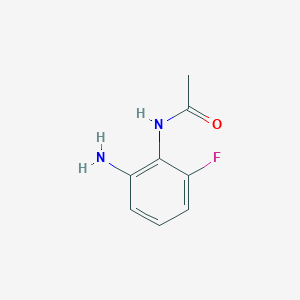
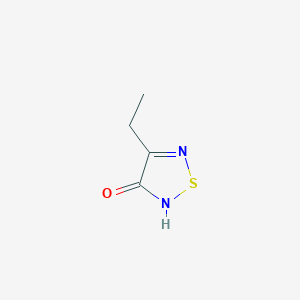
![N-[2-[(2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]ethyl]acetamide](/img/structure/B13884245.png)
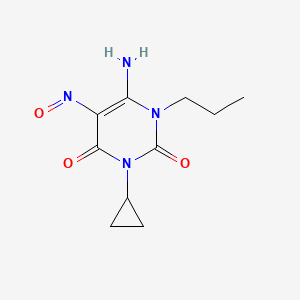
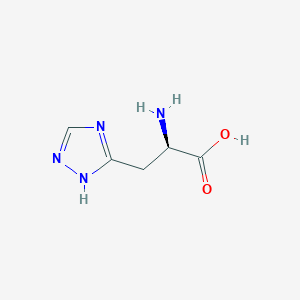
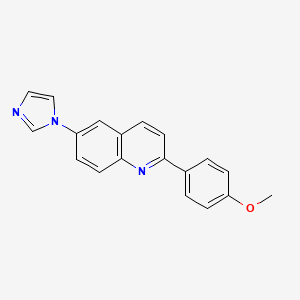
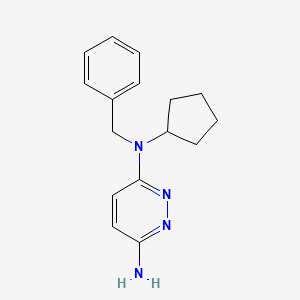
![[6-(4-Amino-phenoxy)-pyrimidin-4-yl]-(3-methoxy-phenyl)-amine](/img/structure/B13884294.png)
